molecular formula C29H31NO8 B11219224 Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11219224
M. Wt: 521.6 g/mol
InChI Key: DYFMNBUXZITOLA-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its intricate structure, which includes multiple methoxy groups and a tetrahydroisoquinoline moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps. One common approach starts with the preparation of 2,3-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine to form the intermediate amide. The final step involves the esterification of the amide with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the benzoyl moiety can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets. The compound’s methoxy and benzoyl groups can interact with enzymes and receptors, modulating their activity. The tetrahydroisoquinoline moiety may also play a role in binding to specific proteins, influencing cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H31NO8

Molecular Weight

521.6 g/mol

IUPAC Name

methyl 4-[[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H31NO8/c1-33-24-8-6-7-21(27(24)36-4)28(31)30-14-13-19-15-25(34-2)26(35-3)16-22(19)23(30)17-38-20-11-9-18(10-12-20)29(32)37-5/h6-12,15-16,23H,13-14,17H2,1-5H3

InChI Key

DYFMNBUXZITOLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC

Origin of Product

United States

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